4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid
Description
4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a cyclopropyl group at position 4, a phenyl group at position 2, and a carboxylic acid moiety at position 3. The cyclopropyl and phenyl substituents in this compound likely influence its electronic and steric properties, which may enhance metabolic stability or binding affinity in biological systems.
Properties
Molecular Formula |
C13H11NO2S |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
4-cyclopropyl-2-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-10(8-6-7-8)14-12(17-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |
InChI Key |
FHPWJZCMUGIBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC(=N2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with 2-phenylthiazole-5-carboxylic acid under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Cyclization and Core Formation
The synthesis of 4-cyclopropyl-2-phenylthiazole-5-carboxylic acid involves cyclization reactions between cyclopropylamine and 2-phenylthiazole-5-carboxylic acid derivatives under acidic conditions. Key parameters include:
| Reaction Parameter | Optimal Value |
|---|---|
| Temperature | 80–100°C |
| Time | 4–8 hours |
| Solvent | Ethanol/HCl |
This reaction proceeds via nucleophilic attack of the cyclopropylamine’s amino group on the thiazole ring, followed by acid-catalyzed cyclization.
Carboxylic Acid Reactivity
The carboxylic acid group at the 5-position undergoes typical acid-derived reactions:
Esterification
Reaction with methanol/H<sub>2</sub>SO<sub>4</sub> yields methyl 4-cyclopropyl-2-phenylthiazole-5-carboxylate :
Amidation
Coupling with amines via EDC/HOBt produces thiazole-5-carboxamides, critical for bioactive derivatives (e.g., TRPM8 antagonists) .
Electrophilic Substitution
The electron-deficient thiazole ring undergoes regioselective substitution at the 4-position due to the electron-withdrawing carboxylic acid group :
| Reagent | Product |
|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted derivative |
| Cl<sub>2</sub>/FeCl<sub>3</sub> | Chlorinated analog |
Photochemical [2+2] Cycloaddition
Under blue light (465 nm), the exocyclic C=C bond (if present) forms ε-dispirocyclobutanes with high stereoselectivity :
Oxidation
The thiazole sulfur atom oxidizes to sulfoxides or sulfones using H<sub>2</sub>O<sub>2</sub>/AcOH or mCPBA:
Reduction
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiazole ring to a dihydrothiazole .
TRBP-Dicer Interaction Disruption
Derivatization to CIB-L43 (a 2-phenylthiazole-5-carboxamide) achieves nanomolar bioactivity (EC<sub>50</sub> = 0.66 nM) via optimized hydrogen bonding .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield |
|---|---|---|---|
| Esterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester | 75–85% |
| Amidation | EDC, HOBt, DMF | Thiazole-5-carboxamide | 60–70% |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Nitrothiazole derivative | 50–60% |
| Photocycloaddition | Blue light, CH<sub>2</sub>Cl<sub>2</sub> | ε-Dispirocyclobutane | >90% |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
The thiazole ring structure is known for its antibacterial properties. Several studies have demonstrated that derivatives of thiazole, including 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid, exhibit effective antimicrobial activity against a range of pathogens.
Key Findings:
- A study highlighted the effectiveness of phenylthiazoles against antibiotic-resistant strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimal inhibitory concentration (MIC) below 0.5 µg/ml, indicating potent antibacterial activity .
- Another investigation into thiazole derivatives found that certain compounds exhibited significant antitubercular activity, with MIC values as low as 1.8 µg/ml against Mycobacterium tuberculosis H37Rv .
Antitumor Effects
The potential of this compound as an antitumor agent has been explored in various cancer models. Its mechanism of action often involves the disruption of critical cellular pathways.
Case Studies:
- Hepatocellular Carcinoma (HCC) : A derivative of this compound was shown to inhibit the interaction between the transactivation response RNA-binding protein and Dicer, a key player in microRNA processing. This inhibition led to reduced proliferation in HCC cell lines, with an effective concentration (EC50) of 0.66 nM .
- Other Cancer Types : The compound has also been evaluated for its effects on other cancer cell lines, demonstrating varying degrees of cytotoxicity and suggesting a broad spectrum of antitumor activity .
Inhibitory Mechanisms
The biological activity of this compound is partly attributed to its ability to modulate specific protein interactions and enzymatic activities.
Mechanisms Identified:
- The compound acts as an inhibitor of certain kinases involved in cancer progression, which could lead to reduced tumor growth and enhanced apoptosis in malignant cells .
- Its structural features allow for interactions with various biological targets, enhancing its potential as a lead compound in drug development.
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against MRSA and other pathogens | MIC < 0.5 µg/ml for MRSA; significant antitubercular activity |
| Antitumor | Inhibits key interactions in cancer pathways | EC50 = 0.66 nM in HCC; varied cytotoxicity in other cancers |
| Inhibitory Mechanisms | Modulates kinase activity and protein interactions | Potential to disrupt cancer progression pathways |
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and substituents. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Thiazole Carboxylic Acids
The structural uniqueness of 4-cyclopropyl-2-phenylthiazole-5-carboxylic acid lies in its substitution pattern. Below is a comparative analysis with analogous thiazole carboxylic acid derivatives:
Table 1: Comparison of Key Structural Features
Functional Implications of Substituents
- Cyclopropyl Group : The cyclopropyl substituent in the target compound introduces steric bulk, which may hinder enzymatic degradation or modulate binding pocket interactions. This contrasts with pyridyl or halogenated substituents, which prioritize electronic effects .
- Aromatic Substituents : Phenyl and pyridyl groups facilitate π-π stacking in biological targets, while halogens (e.g., bromo, fluoro) enhance lipophilicity and membrane permeability. Methoxy groups improve aqueous solubility but may reduce metabolic stability .
- Carboxylic Acid Position : The 5-carboxylic acid moiety is conserved across these compounds, suggesting its critical role in hydrogen bonding or salt bridge formation with target proteins.
Biological Activity
4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H11NO2S |
| Molecular Weight | 245.30 g/mol |
| IUPAC Name | 4-cyclopropyl-2-phenyl-1,3-thiazole-5-carboxylic acid |
| InChI Key | FHPWJZCMUGIBRK-UHFFFAOYSA-N |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and substituents. These interactions may modulate various biological pathways, leading to its observed effects in different biological assays.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values against several Gram-positive and Gram-negative bacteria were determined, showcasing its potential as an antibacterial agent.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Escherichia coli | 31.25 | 62.5 |
| Bacillus cereus | 7.8 | 15.6 |
| Pseudomonas aeruginosa | 62.5 | 125 |
The compound's efficacy was compared to standard antibiotics, revealing that it possesses comparable or superior activity against certain strains .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study demonstrated that it could reverse drug resistance in cancer cells by interacting with P-glycoprotein (P-gp), a protein that often contributes to multidrug resistance in cancer therapies . The ability to enhance the efficacy of conventional chemotherapeutics positions this compound as a promising candidate for further development.
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive evaluation was conducted on the antibacterial activity of various thiazole derivatives, including this compound. Results indicated that this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics . -
Anticancer Research :
In a study focusing on drug-resistant cancer cell lines, the compound was shown to significantly reduce tumor volume in vivo without apparent side effects. The mechanism involved enhancing ATPase activity in P-gp, suggesting a pathway for overcoming drug resistance .
Q & A
Q. What are the recommended synthetic routes for 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid?
- Methodological Answer : A two-step approach is typically employed:
Cyclopropane Ring Formation : Use a [2+1] cycloaddition reaction between ethylene derivatives and carbene precursors to generate the cyclopropyl moiety. Optimize reaction conditions (e.g., transition metal catalysts) to minimize byproducts.
Thiazole Ring Construction : Assemble the thiazole core via Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones. The phenyl group at position 2 can be introduced using Suzuki-Miyaura coupling for regioselectivity .
Validation : Confirm structural integrity via -NMR (e.g., cyclopropyl protons at δ 1.2–1.8 ppm) and FTIR (carboxylic acid C=O stretch ~1700 cm) .
Q. How to characterize the compound’s purity and structural identity?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Employ a C18 column with a water/acetonitrile gradient (0.1% trifluoroacetic acid) to assess purity (>98% by peak area). Retention time comparison with standards is critical .
- LC-MS : Confirm molecular weight (e.g., [M+H] at m/z 286.08) and detect impurities. High-resolution MS (HRMS) resolves isotopic patterns for cyclopropyl groups .
- NMR : Assign -NMR signals for the thiazole carbons (C-2: ~165 ppm; C-5: ~125 ppm) and cyclopropyl carbons (C-4: ~10–15 ppm) .
Advanced Research Questions
Q. How to resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
Benchmark Computational Models : Use density functional theory (DFT) with solvent corrections (e.g., PCM for DMSO) to simulate - and -NMR shifts. Compare with experimental data to identify discrepancies .
Conformational Analysis : Investigate cyclopropyl ring puckering or thiazole planarity via variable-temperature NMR or X-ray crystallography (if crystalline).
Validation : Cross-check with analogs (e.g., 4-phenylthiazole derivatives in ) to isolate substituent effects .
Q. How to optimize solubility for biological assays without derivatization?
- Methodological Answer :
- Salt Formation : React the carboxylic acid with sodium bicarbonate to generate a sodium salt (improves aqueous solubility). Monitor pH stability via UV-Vis spectroscopy (e.g., λ shifts in buffered solutions) .
- Co-Solvent Systems : Test binary solvents (e.g., DMSO:water 1:9 v/v) and measure solubility via nephelometry. Avoid solvents that destabilize the cyclopropyl ring (e.g., strong acids) .
Q. How to design experiments to study the stability of the cyclopropyl group under acidic/basic conditions?
- Methodological Answer :
- Stress Testing : Incubate the compound in HCl (0.1–1 M) or NaOH (0.1–1 M) at 25–50°C. Monitor degradation kinetics via HPLC (loss of parent compound peak) .
- Mechanistic Probes : Use -NMR to track cyclopropyl ring opening (e.g., disappearance of δ 1.2–1.8 ppm signals) and identify degradation products via LC-MS/MS .
Data Contradiction Analysis
Q. How to address mismatches between elemental analysis and theoretical composition?
- Methodological Answer :
Purity Check : Re-run elemental analysis after rigorous purification (e.g., recrystallization from ethanol/water).
Byproduct Identification : Use LC-MS to detect trace impurities (e.g., incomplete cyclopropanation intermediates).
Alternative Synthesis : If persistent, explore alternative routes (e.g., Grignard addition for cyclopropyl group installation) .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
